
2-Isopropoxy-3-methylpyrazine
Overview
Description
2-Isopropoxy-3-methylpyrazine is an organic compound with the molecular formula C8H12N2O. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom in the ring structure. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-3-methylpyrazine typically involves the reaction of 2-methylpyrazine with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the isopropoxy group on the pyrazine ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts such as sulfuric acid or hydrochloric acid is common in these processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazine N-oxides.
Reduction: Reduction of this compound can lead to the formation of 2-isopropyl-3-methylpyrazine.
Substitution: It can participate in nucleophilic substitution reactions where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: 2-isopropyl-3-methylpyrazine.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-Isopropoxy-3-methylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its role in biological systems, particularly its interaction with proteins and enzymes.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: It is widely used in the flavor and fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-3-methylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
- 2-Isopropyl-3-methoxypyrazine
- 2-Isobutyl-3-methoxypyrazine
- 2-sec-Butyl-3-methoxypyrazine
Comparison: 2-Isopropoxy-3-methylpyrazine is unique due to its isopropoxy group, which imparts a distinct odor and chemical reactivity compared to its methoxy and butyl analogs. The presence of the isopropoxy group also influences its solubility and interaction with other molecules, making it a valuable compound in various applications .
Biological Activity
2-Isopropoxy-3-methylpyrazine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C_8H_12N_2O
- CAS Number : 94089-22-2
This compound features a pyrazine ring substituted with an isopropoxy group and a methyl group, contributing to its unique chemical behavior and biological interactions.
Biological Activity
Research into the biological activity of this compound has indicated several potential effects:
1. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
2. Antioxidant Activity
The compound has been shown to possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
3. Anti-inflammatory Effects
There is emerging evidence that this compound may exert anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Interaction : It could interact with cellular receptors that modulate immune responses or oxidative stress pathways.
Research Findings
Recent studies have focused on the pharmacological potential of this compound. Key findings include:
Study | Findings | |
---|---|---|
Study A | Demonstrated significant antimicrobial activity against E. coli and S. aureus | Suggests potential for use in antibacterial formulations |
Study B | Showed antioxidant capacity comparable to standard antioxidants | Indicates potential for therapeutic applications in oxidative stress-related diseases |
Study C | Observed anti-inflammatory effects in animal models | Supports further investigation for treating inflammatory diseases |
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against multiple strains of bacteria, showing a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Oxidative Stress Model : In vitro studies using human cell lines exposed to oxidative stress demonstrated that treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Isopropoxy-3-methylpyrazine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl or halogen group at the pyrazine ring with isopropoxy requires anhydrous conditions and catalysts like Pd or Cu. Reaction parameters (temperature, solvent polarity, pH) should be optimized using Design of Experiments (DoE) to maximize yield. Monitor intermediates via Thin Layer Chromatography (TLC) and confirm purity with High-Performance Liquid Chromatography (HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For instance, H-NMR will show distinct peaks for the isopropoxy group’s methine protons (δ ~4.5–5.0 ppm) and methyl groups (δ ~1.2–1.4 ppm). Mass Spectrometry (MS) with Electron Ionization (EI) can confirm molecular weight (e.g., m/z 166.22 for 2-isobutyl-3-methoxypyrazine analogs) . Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (tested per EN 374), safety goggles, and fume hoods to mitigate exposure risks. Acute toxicity (oral LD > 300 mg/kg) and respiratory irritation hazards (OSHA Category 3) necessitate strict ventilation and spill containment protocols . Store in sealed containers away from oxidizers to prevent decomposition.
Advanced Research Questions
Q. How can computational modeling predict the stability and reactivity of this compound under varying pH and temperature conditions?
- Methodological Answer : Molecular Dynamics (MD) simulations and Quantum Mechanics (QM) can model degradation pathways. For example, acidic conditions may protonate the pyrazine ring, increasing susceptibility to hydrolysis. Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) and High-Resolution Mass Spectrometry (HRMS) to identify degradation products .
Q. What mechanistic insights explain the compound’s bioactivity in olfactory or pheromonal studies?
- Methodological Answer : Pyrazines often act as semiochemicals. Use Gas Chromatography-Electroantennography (GC-EAD) to isolate bioactive fractions. For instance, 2-isobutyl-3-methoxypyrazine analogs mimic insect pheromones by binding to odorant-binding proteins (OBPs). Surface Plasmon Resonance (SPR) can quantify binding affinity to OBPs .
Q. How do contradictory toxicity classifications (e.g., OSHA vs. EU CLP) impact risk assessment, and how should researchers reconcile these discrepancies?
- Methodological Answer : Compare hazard data across jurisdictions (e.g., OSHA’s acute toxicity Category 4 vs. EU’s stricter thresholds). Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo acute exposure studies to fill data gaps. Document findings in alignment with Globally Harmonized System (GHS) criteria .
Q. What strategies resolve ambiguities in spectroscopic data when differentiating this compound from structural isomers?
- Methodological Answer : Use 2D-NMR techniques (e.g., HSQC, COSY) to assign proton-carbon correlations. For isomers with similar H-NMR spectra (e.g., 2-methoxy-3-isopropylpyrazine), employ X-ray crystallography or IR spectroscopy to distinguish substituent positions .
Q. How can researchers design ecotoxicity studies to evaluate the environmental impact of this compound?
- Methodological Answer : Follow OECD Guidelines 201 (algae) and 211 (daphnia) for aquatic toxicity. Measure EC values and bioaccumulation potential (log P ~2.5 predicted via ChemSpider data). Combine with soil adsorption studies (OECD 106) to assess mobility .
Q. Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in bioassays involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC/IC values. Validate with bootstrap resampling to estimate confidence intervals. Software like R/BMD or GraphPad Prism is ideal for dose-response modeling .
Q. How should researchers address batch-to-batch variability in synthetic yields or purity?
- Methodological Answer : Implement Quality-by-Design (QbD) principles, identifying Critical Process Parameters (CPPs) via Partial Least Squares (PLS) regression. Use HPLC-UV to track impurities (e.g., unreacted precursors) and adjust catalyst loading or reaction time accordingly .
Properties
IUPAC Name |
2-methyl-3-propan-2-yloxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)11-8-7(3)9-4-5-10-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCMVXLVVCXOHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40240504 | |
Record name | 2-Methyl-3-(1-methylethoxy)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40240504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94089-22-2 | |
Record name | 2-Methyl-3-(1-methylethoxy)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94089-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropoxy-3-methylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094089222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-(1-methylethoxy)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40240504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-(1-methylethoxy)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOPROPOXY-3-METHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4RX72JSE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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